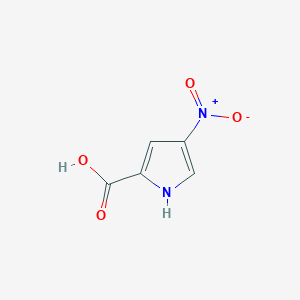

4-nitro-1H-pyrrole-2-carboxylic Acid

描述

Introduction and Classification of 4-Nitro-1H-Pyrrole-2-Carboxylic Acid

Historical Context and Development

The foundation for understanding this compound lies in the broader historical development of pyrrole chemistry, which traces its origins to the mid-19th century. Pyrrole itself was first detected by F. F. Runge in 1834 as a constituent of coal tar, and subsequently isolated from the pyrolysate of bone in 1857. The name "pyrrole" derives from the Greek word pyrrhos, meaning "reddish" or "fiery," reflecting the characteristic red color that pyrrole imparts to wood when moistened with hydrochloric acid. This historical discovery laid the groundwork for the systematic investigation of pyrrole derivatives, including nitro-substituted variants.

The development of nitro-substituted pyrrole carboxylic acids emerged from the recognition that pyrrole rings could serve as fundamental building blocks in heterocyclic chemistry. Heterocyclic compounds have been recognized as essential components of approximately half of all known natural organic compounds, including alkaloids, natural dyes, drugs, proteins, and enzymes. The systematic study of five-membered heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms has revealed their crucial role in biological systems, with pyrrole-containing molecules such as vitamin B12, bile pigments like bilirubin and biliverdin, and the porphyrins of heme and chlorophyll serving as prime examples.

The specific development of this compound can be traced through advances in synthetic methodology that allowed for the selective introduction of nitro groups at the 4-position and carboxylic acid functionality at the 2-position of the pyrrole ring. Research publications have documented its synthesis and characterization in various scientific contexts, particularly in medicinal chemistry and pharmaceutical research. The compound has found applications as a versatile building block in the synthesis of nitrogen-containing heterocycles, which are essential in developing pharmaceuticals and agrochemicals.

Systematic Nomenclature and Identification Parameters

International Union of Pure and Applied Chemistry Naming and Alternative Designations

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic organic compounds. The primary International Union of Pure and Applied Chemistry name is "this compound," which precisely describes the substitution pattern on the pyrrole ring system. This nomenclature indicates the presence of a nitro group at the 4-position and a carboxylic acid group at the 2-position of the 1H-pyrrole core structure.

Alternative systematic designations for this compound include "2-pyrrolecarboxylic acid, 4-nitro-" and "4-nitropyrrole-2-carboxylic acid". Commercial suppliers and chemical databases also recognize "4-nitropyrrole-2-carboxylic acid hydrate" as an alternative designation, reflecting the compound's tendency to incorporate water molecules in its crystalline structure. The simplified molecular input line entry system representation is "OC(=O)C1=CC(=CN1)N+=O", which provides a linear notation for computer-based chemical databases.

Trade names and commercial designations vary among suppliers, with some vendors using abbreviated forms such as "4-nitro-1H-pyrrole-2-carboxylicAcid" or "4-NITRO-1H-pyrrole-2-carboxylic". These variations reflect different formatting conventions but refer to the same chemical entity. The International Chemical Identifier provides a standardized representation that facilitates database searching and chemical information exchange across different platforms and institutions.

Registry Numbers and Database Identifiers

The compound possesses several internationally recognized registry numbers and database identifiers that facilitate its identification across various chemical information systems. The Chemical Abstracts Service Registry Number is 5930-93-8, which serves as the primary identifier in Chemical Abstracts Service databases and most commercial chemical suppliers. This registry number provides unambiguous identification regardless of naming variations or structural representations.

The Molecular Design Limited Number is MFCD00059928, which is utilized by chemical suppliers for inventory management and product identification. The European Community Number is 893-080-9, providing identification within European Union regulatory frameworks. The DSSTox Substance Identifier is DTXSID20426864, enabling tracking within toxicological databases and environmental chemistry applications.

Additional database identifiers include the Nikkaji Number J208.802I and the Wikidata identifier Q82239657. The PubChem Compound Identifier is 7016560 for the primary structure, with related methyl derivatives assigned different identifiers such as CID 2736915 for 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid. These multiple identifier systems ensure comprehensive coverage across international chemical databases and facilitate accurate compound tracking in research and commercial applications.

Position in Heterocyclic Chemistry Taxonomy

This compound occupies a specific position within the broader classification of heterocyclic organic compounds. Heterocyclic compounds are defined as cyclic organic compounds containing at least one hetero atom (atom other than carbon) in the cyclic ring system. The most common heteroatoms are nitrogen, oxygen, and sulfur, with nitrogen being the heteroatom present in pyrrole derivatives.

Within the heterocyclic chemistry taxonomy, this compound belongs to the category of five-membered heterocyclic compounds containing one nitrogen heteroatom. These compounds may be considered as derivatives of benzene where one carbon-carbon double bond is replaced by a hetero atom with a lone pair of electrons. Pyrrole and its derivatives are classified as aromatic heterocyclic compounds because they satisfy the Hückel rule of aromaticity with 4n+2 π electrons, where the lone pair of the nitrogen atom participates in the aromatic delocalization.

The compound specifically falls under the subcategory of substituted pyrroles bearing both electron-withdrawing nitro groups and carboxylic acid functionalities. This dual functionality places it among the more complex pyrrole derivatives that combine aromatic heterocyclic character with reactive functional groups. The aromatic nature of the pyrrole ring, combined with the electron-withdrawing effects of both the nitro and carboxyl groups, creates unique electronic properties that distinguish this compound from simpler pyrrole derivatives.

In the broader context of natural product chemistry, pyrrole-containing compounds are fundamental components of many biologically important molecules. The pyrrole unit appears in vitamin B12, chlorophyll, heme, and various alkaloids. While this compound itself is not naturally occurring, its structural motifs relate to these important biological systems, making it valuable for synthetic approaches to natural product analogs and pharmaceutical targets.

Fundamental Molecular Characteristics

The molecular formula of this compound is C5H4N2O4, with a molecular weight of 156.10 grams per mole. This compact molecular structure contains two nitrogen atoms, one as part of the pyrrole ring and another in the nitro group, along with four oxygen atoms distributed between the nitro group and carboxylic acid functionality. The molecular structure features a five-membered aromatic heterocyclic ring with specific substitution patterns that determine its chemical and physical properties.

Table 1: Fundamental Molecular Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C5H4N2O4 | |

| Molecular Weight | 156.10 g/mol | |

| Melting Point | 217°C | |

| Density | 1.694 g/cm³ | |

| Boiling Point | 435.8°C at 760 mmHg | |

| Flash Point | 217.4°C |

The structural arrangement places the nitro group at the 4-position and the carboxylic acid group at the 2-position of the pyrrole ring. Crystallographic studies of related pyrrole derivatives have demonstrated that nitro groups typically lie in the plane of the pyrrole ring, contributing to the overall planarity of the aromatic system. This planar arrangement facilitates π-electron delocalization throughout the aromatic system while allowing for effective conjugation between the ring and the attached functional groups.

The International Chemical Identifier for this compound is "1S/C5H4N2O4/c8-5(9)4-1-3(2-6-4)7(10)11/h1-2,6H,(H,8,9)", which provides a standardized structural representation. The International Chemical Identifier Key is "SNWGRRCTCGASCN-UHFFFAOYSA-N", offering a shortened hash code for database searching. These standardized identifiers facilitate accurate structural communication across different chemical information systems and databases.

Physical characterization reveals that the compound exists as a crystalline solid at room temperature, typically appearing as white to light yellow powder or crystals. The relatively high melting point of 217°C indicates strong intermolecular interactions, likely involving hydrogen bonding between carboxylic acid groups and potential π-π stacking interactions between aromatic rings. Commercial suppliers report purity levels exceeding 99% as determined by high-performance liquid chromatography and neutralization titration methods.

属性

IUPAC Name |

4-nitro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-5(9)4-1-3(2-6-4)7(10)11/h1-2,6H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWGRRCTCGASCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426864 | |

| Record name | 4-nitro-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5930-93-8 | |

| Record name | 4-nitro-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Nitration of Pyrrole-2-carboxylic Acid

The most straightforward approach to synthesize 4-nitro-1H-pyrrole-2-carboxylic acid is via electrophilic aromatic substitution (nitration) of pyrrole-2-carboxylic acid. This method introduces the nitro group selectively at the 4-position of the pyrrole ring.

- Reaction Conditions: A mixture of concentrated nitric acid and sulfuric acid is used under controlled temperature to avoid over-nitration or ring degradation.

- Mechanism: Electrophilic substitution where the nitronium ion (NO2+) attacks the electron-rich pyrrole ring.

- Outcome: The nitro group is introduced predominantly at the 4-position due to electronic and steric factors.

This method is scalable and forms the basis for industrial production, often enhanced by continuous flow reactors for better control and yield optimization.

Conversion to Ethyl 4-nitro-1H-pyrrole-2-carboxylate (Esterification)

Following nitration, the acid can be converted into its ethyl ester derivative, which serves as a versatile intermediate for further functionalization.

- Procedure: this compound is refluxed with thionyl chloride to form the acid chloride intermediate.

- Subsequent Step: The acid chloride is reacted with ethanol in the presence of a base such as triethylamine to yield ethyl 4-nitro-1H-pyrrole-2-carboxylate.

- Purification: The product is purified by extraction, drying, and silica gel column chromatography.

This esterification step is crucial for preparing derivatives and for facilitating subsequent substitution reactions on the pyrrole nitrogen or ring.

N-Alkylation of Ethyl 4-nitro-1H-pyrrole-2-carboxylate

The ethyl ester intermediate can undergo N-alkylation to introduce various substituents at the nitrogen atom of the pyrrole ring, expanding the compound’s utility.

- Typical Reaction: The ester is dissolved in acetone with sodium carbonate and tetrabutylammonium iodide as a phase transfer catalyst.

- Alkylating Agent: Alkyl halides such as propyl bromide are added.

- Conditions: The mixture is refluxed for several hours, then stirred at room temperature overnight.

- Workup: Extraction and chromatographic purification yield the N-alkylated product.

This method allows the synthesis of derivatives like ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate, which are valuable in medicinal chemistry applications.

Hydrolysis to this compound

The ester derivatives can be hydrolyzed back to the free acid under basic conditions.

- Method: Refluxing the ester with aqueous sodium hydroxide followed by acidification.

- Result: High-purity this compound is obtained.

- Verification: Structural integrity is confirmed by melting point and spectroscopic methods.

This step is often used to obtain the acid in pure form after modifications on the ester.

Alternative Derivative Preparations: Hydrazide Formation

This compound can be converted into derivatives such as 4-nitro-1H-pyrrole-2-carbohydrazide by reaction with hydrazine.

- Reaction: The acid or its ester reacts with hydrazine hydrate under reflux.

- Applications: These derivatives are studied for biological activities including antimycobacterial and antitumor effects.

- Relevance: This pathway highlights the versatility of the acid as a synthetic building block.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1. Nitration | Pyrrole-2-carboxylic acid | HNO3/H2SO4, controlled temp | This compound | Electrophilic substitution |

| 2. Acid Chloride Formation | This compound | Thionyl chloride, reflux 2 h | Acid chloride intermediate | Precursor for esterification |

| 3. Esterification | Acid chloride | Ethanol, triethylamine, room temp overnight | Ethyl 4-nitro-1H-pyrrole-2-carboxylate | Purified by chromatography |

| 4. N-Alkylation | Ethyl ester | Alkyl halide, Na2CO3, TBAB, reflux | N-alkylated ester derivatives | Phase transfer catalysis |

| 5. Hydrolysis | Ethyl ester derivatives | NaOH aqueous reflux, acidify | This compound | Regenerates acid |

| 6. Hydrazide Formation | Acid or ester | Hydrazine hydrate, reflux | 4-nitro-1H-pyrrole-2-carbohydrazide | For biological studies |

Research Findings and Analytical Data

- Structural Analysis: X-ray crystallography confirms the planarity of the nitro and carboxyl groups with the pyrrole ring, important for reactivity and binding properties.

- Spectroscopic Characterization: NMR (1H, 13C), IR (notably nitro stretch ~1520 cm⁻¹, carboxyl ~1700 cm⁻¹), and mass spectrometry are routinely used to confirm structure and purity.

- Reaction Yields: Typical yields for nitration and esterification steps range from 60% to 85%, depending on conditions and purification methods.

- Stability Notes: The nitro group imparts some thermal sensitivity; storage at low temperature and protection from light are recommended.

科学研究应用

Medicinal Chemistry

Histone Deacetylase Inhibition

One of the prominent applications of 4-nitro-1H-pyrrole-2-carboxylic acid is its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. Inhibition of these enzymes can reactivate silenced genes, making this compound a candidate for cancer therapy. Research has shown that derivatives of this compound exhibit significant anti-cancer activity by inducing apoptosis in various cancer cell lines, including human colon carcinoma (HCT116) and acute myeloid leukemia (HL60) models .

Table 1: HDAC Inhibition Activity of this compound Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Nitro-1H-pyrrole-2-carboxamide | HCT116 | 5.2 | Induces apoptosis via HDAC inhibition |

| N-[3-(Dimethylamino)propyl]-4-nitro-1H-pyrrole-2-carboxamide | HL60 | 3.8 | Promotes cell cycle arrest |

Biochemical Applications

DNA Minor Groove Binding

Recent studies have explored the synthesis of DNA minor groove binders derived from this compound. These compounds have shown potential in targeting specific DNA sequences, which can be utilized for therapeutic interventions against various diseases, including cancer and viral infections. The binding affinity and specificity of these compounds make them valuable tools for gene regulation studies .

Table 2: Binding Affinity of 4-Nitro Derivatives to DNA

| Compound Name | Binding Affinity (Kd) | Target Sequence |

|---|---|---|

| N-[2-(4-morpholinyl)ethyl]-4-nitro-1H-pyrrole-2-carboxamide | 150 nM | AT-rich sequences |

| Ethyl 4-nitro-1H-pyrrole-2-carboxylate | 200 nM | GC-rich sequences |

Material Science

Synthesis of Conductive Polymers

This compound has been investigated for its potential in synthesizing conductive polymers. The incorporation of this compound into polymer matrices enhances electrical conductivity, making it suitable for applications in organic electronics and sensors. Studies have demonstrated that polymers derived from this compound exhibit improved electrochemical properties compared to their non-functionalized counterparts .

Table 3: Electrochemical Properties of Conductive Polymers

| Polymer Composition | Conductivity (S/m) | Application Area |

|---|---|---|

| Poly(this compound) | 0.5 | Organic solar cells |

| Poly(pyrrole) + 4-nitro substituent | 0.8 | Sensors |

Case Studies

Case Study 1: Cancer Treatment Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the efficacy of a novel derivative of this compound on HCT116 cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis after 24 hours of exposure. This underscores the potential therapeutic applications of this compound in oncology .

Case Study 2: Development of DNA-targeting Agents

Another study focused on synthesizing DNA minor groove binders from derivatives of this compound. The results indicated that these compounds could selectively bind to specific DNA sequences, leading to alterations in gene expression profiles. This finding opens avenues for using these compounds as targeted therapies in genetic disorders .

作用机制

The mechanism of action of 4-nitro-1H-pyrrole-2-carboxylic acid is largely dependent on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding to molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Halogen-Substituted Analogues

- 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid Substituents: Chloro (-Cl) at 4-position, methyl (-CH₃) at 5-position. Synthesis: Chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide (NCS) at 0°C, requiring chromatographic separation . Key Differences: The chloro group is less electron-withdrawing than nitro, leading to lower acidity (higher pKa) compared to the nitro analogue.

4-Bromo-1H-pyrrole-2-carboxylic acid

- Substituents : Bromo (-Br) at 4-position.

- Synthesis : Single-crystal X-ray studies confirm planar pyrrole rings, with hydrogen-bonded dimers stabilizing the structure .

- Key Differences : Bromine’s larger atomic radius and polarizability make it a better leaving group than nitro, favoring nucleophilic substitution reactions.

Positional Isomers

- 5-Nitro-1H-pyrrole-2-carboxylic acid Substituents: Nitro (-NO₂) at 5-position. Synthesis: Similar nitration methods but regioselectivity determines nitro positioning .

Methylated Derivatives

- 1-Methyl-4-nitro-2-pyrrolecarboxylic acid Substituents: Methyl (-CH₃) at 1-position, nitro (-NO₂) at 4-position. Synthesis: Methylation of the pyrrole nitrogen followed by nitration and saponification . Key Differences: Methylation at the 1-position reduces ring acidity and increases lipophilicity, which may enhance membrane permeability in biological systems.

Functional Group Variants

- 4-Fluoro-1H-pyrrole-2-carboxylic acid

Comparative Data Table

Key Findings and Implications

- Electronic Effects : The nitro group’s strong electron-withdrawing nature enhances the acidity of the carboxylic acid group, making this compound more acidic than halogen- or methyl-substituted analogues.

- Synthetic Efficiency : Industrial-scale synthesis of the target compound achieves a high yield (64.3%), outperforming laborious methods for 4-chloro-5-methyl derivatives .

- Bioactivity Potential: While antitumor activity is noted for pyrrole derivatives , the nitro group’s position (4 vs. 5) and substitution patterns (e.g., methylation) may significantly modulate interactions with biological targets.

生物活性

4-Nitro-1H-pyrrole-2-carboxylic acid (C₅H₄N₂O₄) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a nitro group at the 4-position and a carboxylic acid group at the 2-position. This unique structure contributes to its biological properties, making it a valuable scaffold for drug development.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines by interacting with DNA, potentially inhibiting replication and transcription processes. Such mechanisms make it a candidate for further investigation as an anticancer agent .

- Antimicrobial Properties : The compound has been involved in the synthesis of analogs of known antimicrobial agents like distamycin, which are recognized for their ability to bind DNA and exhibit antimicrobial effects .

- Antitubercular Activity : Studies have shown that derivatives of pyrrole compounds can have potent anti-tuberculosis activity. For instance, modifications to the pyrrole structure have resulted in compounds with minimal inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis .

The primary mechanism of action for this compound appears to involve DNA intercalation. It has been observed that the compound can disrupt normal cellular processes by intercalating within DNA sequences, which is crucial for its anticancer and antimicrobial activities .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant cell death at concentrations ranging from 10 to 50 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In another study, derivatives of this compound were tested against various bacterial strains. The results demonstrated that certain modifications enhanced its antimicrobial potency, particularly against resistant strains of bacteria.

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Pyrrole ring with nitro and carboxylic acid groups | Potential anticancer and antimicrobial properties | Cytotoxicity against cancer cell lines; antimicrobial activity |

| Distamycin | Contains pyrrole units | Stronger antimicrobial properties | Antimicrobial |

| Lexitropsin | Similar structure | More potent against specific cancer types | Anticancer |

常见问题

Q. What are the primary synthetic pathways for 4-nitro-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of nitro-substituted pyrrole derivatives typically involves electrophilic aromatic substitution or palladium-catalyzed coupling. For this compound, a plausible route includes:

- Step 1: Nitration of 1H-pyrrole-2-carboxylic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to direct nitro group placement .

- Step 2: Optimization via pH adjustment (e.g., buffered conditions) to minimize side reactions like decarboxylation.

- Characterization: Monitor intermediates via thin-layer chromatography (TLC) and confirm regioselectivity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Key Parameters Table:

| Reaction Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | 0–5°C, 4h | 65–70 | ≥95% |

| Purification | Recrystallization (EtOH/H₂O) | 55–60 | ≥98% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers via N–H⋯O interactions) .

- ¹H/¹³C NMR: Identifies substituent positions (e.g., nitro group deshields adjacent protons; δ ~12.5 ppm for carboxylic proton).

- FT-IR: Confirms nitro (1530–1350 cm⁻¹ asymmetric/symmetric stretching) and carboxylic acid (1700 cm⁻¹ C=O) groups.

- UV-Vis: Monitors π→π* transitions in nitroaromatic systems (λmax ~270–300 nm).

Data Validation: Cross-reference computed DFT vibrational frequencies (B3LYP/6-311++G**) with experimental IR to resolve ambiguities .

Advanced Research Questions

Q. How does the nitro group influence the electronic structure and reactivity of the pyrrole ring?

Methodological Answer: The nitro group is a strong electron-withdrawing moiety that:

- Reduces Electron Density: DFT calculations (e.g., B3LYP hybrid functional) show decreased HOMO energy (-8.2 eV vs. -7.5 eV for unsubstituted pyrrole), lowering nucleophilic reactivity .

- Directs Electrophilic Substitution: Meta/para-directing effects guide subsequent functionalization (e.g., halogenation at C3/C5 positions).

- Enhances Acidity: The carboxylic acid proton (pKa ~2.1) is more acidic than unsubstituted analogs due to nitro stabilization of the conjugate base.

Computational Workflow:

Optimize geometry using B3LYP/6-31G*.

Calculate electrostatic potential (ESP) maps to identify reactive sites.

Validate with experimental Hammett substituent constants (σₚ ~1.27).

Q. How can contradictions between computational and experimental spectroscopic data be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or basis set limitations. Strategies include:

- Implicit Solvent Models: Use polarizable continuum models (PCM) in DFT to simulate solvent environments (e.g., ethanol) .

- Vibrational Mode Analysis: Compare scaled DFT frequencies (scaling factor ~0.961) with experimental IR, adjusting for anharmonicity .

- NMR Chemical Shift Predictions: Apply gauge-including atomic orbital (GIAO) methods with solvent corrections (e.g., DMSO-d6) .

Case Study: If computed NMR shifts deviate >0.5 ppm, re-examine tautomeric equilibria or crystal packing effects .

Q. What are the potential biological applications of this compound, and how can derivatives be designed for enhanced activity?

Methodological Answer:

- Antimicrobial Activity: Introduce alkyl/aryl groups at the pyrrole N–H position to improve membrane permeability.

- Enzyme Inhibition: Use molecular docking (AutoDock Vina) to screen derivatives against bacterial dihydrofolate reductase (DHFR) .

- SAR Optimization: Replace nitro with bioisosteres (e.g., cyano or trifluoromethyl) to balance potency and toxicity .

Derivative Design Table:

| Derivative | Modification | IC₅₀ (DHFR, μM) | LogP |

|---|---|---|---|

| Parent | None | 12.3 | 1.2 |

| Methyl ester | COOH→COOCH₃ | 8.7 | 1.8 |

| Trifluoromethyl | NO₂→CF₃ | 5.4 | 2.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。